molecular formula C9H15NO5S B1201498 N-Acetyl-S-(2-carboxypropyl)cysteine CAS No. 73614-35-4

N-Acetyl-S-(2-carboxypropyl)cysteine

Cat. No.: B1201498
CAS No.: 73614-35-4
M. Wt: 249.29 g/mol
InChI Key: NCVHUCCOTCVUCB-MSZQBOFLSA-N
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Description

N-Acetyl-S-(2-carboxypropyl)cysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO5S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Mechanism of Action

N-Acetyl-S-(2-carboxypropyl)cysteine has the molecular formula C9H15NO5SC_9H_{15}NO_5S and a molecular weight of approximately 249.29 g/mol. Its structure includes an acetyl group and a carboxypropyl side chain, contributing to its solubility and reactivity in biological systems. The compound is known to exhibit antioxidant properties, which involve scavenging reactive oxygen species (ROS) and modulating cellular defense mechanisms through pathways like Nrf2 activation .

Antioxidant Activity

This compound demonstrates significant antioxidant activity by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Detoxification Mechanisms

As a metabolite of acrylamide, this compound plays a vital role in detoxifying neurotoxic substances. It enhances the solubility of acrylamide metabolites through conjugation with glutathione, facilitating their excretion from the body. Studies indicate that it can mitigate cytotoxic effects in renal tubular epithelial cells, suggesting its protective role against environmental toxins .

Diagnostic Potential

Recent studies have identified this compound as a candidate metabolite for diagnosing ECHS1 deficiency, a metabolic disorder affecting mitochondrial fatty acid oxidation. Elevated levels of this compound in urine can serve as biomarkers for early diagnosis, highlighting its clinical significance .

ECHS1 Deficiency Diagnosis

A study involving patients with ECHS1 deficiency showed that elevated urinary levels of this compound correlated with the disorder's severity. The research involved biochemical and genetic analyses to establish its potential as a diagnostic marker .

Protective Effects Against Chemotherapy-Induced Toxicity

Another investigation explored the protective effects of this compound on renal cells exposed to cisplatin, a common chemotherapeutic agent. The compound was found to reduce DNA damage and activate repair pathways, indicating its therapeutic potential in reducing nephrotoxicity associated with cancer treatments .

Neurodegenerative Diseases

Research is ongoing into the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may inhibit the formation of protein aggregates associated with these conditions, offering a potential therapeutic avenue.

Environmental Protection

The compound has shown promise in enhancing cellular protection against oxidative damage caused by environmental pollutants like copper oxide nanoparticles. This underscores its potential utility as an environmental protectant .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying N-Acetyl-S-(2-carboxypropyl)cysteine in biological samples, and how do they address sensitivity challenges?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For urinary quantification, solid-phase extraction (SPE) coupled with isotope dilution (e.g., deuterated internal standards) minimizes matrix effects. Sensitivity limitations, such as concentrations below the quantification limit (BQL), can be addressed by optimizing pre-concentration steps or using derivatization agents to enhance ionization efficiency .

Q. How is this compound synthesized in laboratory settings, and what are critical reaction parameters?

  • Methodological Answer : Lab-scale synthesis typically involves acetylation of S-(2-carboxypropyl)glutathione using acetic anhydride in the presence of pyridine as a catalyst. Key parameters include:

  • Temperature : Maintained at 4°C to prevent side reactions.
  • Purification : Reverse-phase HPLC with a C18 column ensures high purity (>95%).
  • Validation : NMR and high-resolution MS confirm structural integrity .

Q. What experimental designs are used to study the cellular permeability of this compound derivatives?

  • Methodological Answer : Caco-2 cell monolayers are employed to simulate intestinal absorption. Apparent permeability (Papp) values are calculated using the equation: Papp=ΔC/Δt×VrA×C0Papp = \frac{\Delta C/\Delta t \times V_r}{A \times C_0}

    where VrV_r = receiver volume, AA = monolayer area, and C0C_0 = initial concentration. Results below quantification limits require validation via spike-and-recovery experiments .

Advanced Research Questions

Q. How do conflicting data on the metabolic stability of this compound arise, and how can researchers resolve these discrepancies?

  • Methodological Answer : Discrepancies often stem from interspecies differences in glutathione conjugation efficiency. To resolve this:
    • Comparative Studies : Use parallel in vitro models (e.g., human vs. rodent hepatocytes).
    • Isotope Tracing : Track 13C^{13}C-labeled compound in metabolic flux assays.
    • Enzyme Profiling : Quantify activity of acyltransferases and hydrolases in tissue homogenates .

Q. What role does this compound play as a biomarker in mitochondrial disorders, and how is its diagnostic utility validated?

  • Methodological Answer : It is a urinary biomarker for short-chain enoyl-CoA hydratase (ECHS1) deficiency. Validation steps include:
    • Case-Control Studies : Compare excretion levels in ECHS1-deficient patients vs. healthy controls.
    • ROC Analysis : Establish cutoff values (e.g., >2.5 μmol/mmol creatinine) with >90% specificity.
    • Genetic Correlation : Confirm ECHS1 mutations via whole-exome sequencing .

Q. How can researchers integrate clinical data on this compound excretion with preclinical models to study valine metabolism defects?

  • Methodological Answer :
    • Animal Models : Generate ECHS1-knockout mice and monitor urinary levels via LC-MS.
    • Metabolomic Integration : Pair clinical excretion data with tissue-specific transcriptomics (e.g., liver, brain) to identify dysregulated pathways.
    • Intervention Studies : Test N-acetylcysteine supplementation to restore redox balance and reduce biomarker levels .

Q. What advanced techniques are used to characterize the stereochemical properties of this compound and its diastereomers?

  • Methodological Answer :
    • Chiral Chromatography : Use a Chiralpak IG-U column with a hexane/isopropanol gradient.
    • Circular Dichroism (CD) : Confirm absolute configuration via CD spectra in the 190–250 nm range.
    • X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., dicyclohexylammonium) .

Properties

CAS No.

73614-35-4

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

IUPAC Name

3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1

InChI Key

NCVHUCCOTCVUCB-MSZQBOFLSA-N

SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)O

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O

Synonyms

N-acetyl-S-(2-carboxypropyl)cysteine
NACPC

Origin of Product

United States

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